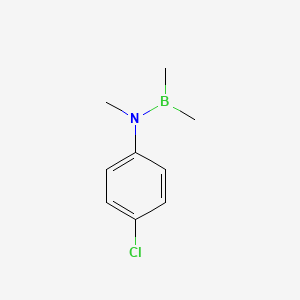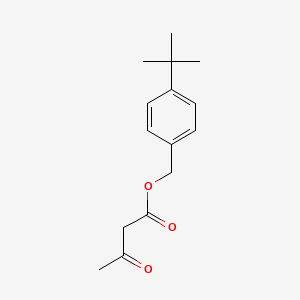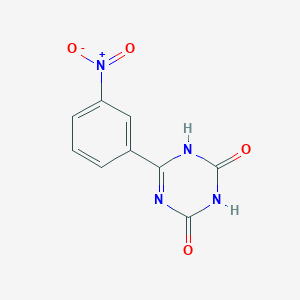
1,9-Phenanthroline, 9-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Phenanthroline, 9-oxide is a heterocyclic organic compound that belongs to the family of phenanthrolines Phenanthrolines are known for their planar aromatic structures and their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Phenanthroline, 9-oxide can be synthesized through the oxidation of 1,9-phenanthroline. One common method involves the use of a green oxidant, such as peroxomonosulfate ion, in an acidic aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
1,9-Phenanthroline, 9-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: The oxide group can be reduced back to the parent phenanthroline under reducing conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles can be used to introduce substituents at the nitrogen atoms or other positions on the aromatic ring.
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: 1,9-phenanthroline.
Substitution: Substituted phenanthroline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,9-phenanthroline, 9-oxide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in cancer research, the compound’s ability to chelate metal ions can disrupt metal-dependent enzymes and pathways, leading to apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
1,9-Phenanthroline, 9-oxide can be compared with other phenanthroline derivatives, such as:
1,10-Phenanthroline: Another well-known phenanthroline derivative with similar chelating properties but different substitution patterns.
5-Nitro-1,10-phenanthroline-1-N-oxide: A nitro-substituted derivative with distinct electronic properties and reactivity.
6-Nitro-1,10-phenanthroline-1-N-oxide: Another nitro-substituted derivative with unique chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group at the 9th position, which imparts distinct chemical and biological properties compared to other phenanthroline derivatives.
Properties
CAS No. |
61564-16-7 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
9-oxido-1,9-phenanthrolin-9-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-5-9-3-4-10-2-1-6-13-12(10)11(9)8-14/h1-8H |
InChI Key |
MHAMERXUVKUSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C[N+](=C3)[O-])N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575557.png)




![3-(1-Carboxyethenoxy)-2-hydroxy-7-oxabicyclo[4.1.0]hept-4-ene-5-carboxylic acid](/img/structure/B14575590.png)

![4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14575601.png)
![7-Methyl-7-(4-methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14575602.png)



